(1R)-1-cyclohexylethan-1-ol
Overview
Description
(1R)-1-cyclohexylethan-1-ol is a chiral compound that serves as a key intermediate in the synthesis of various complex molecules. The compound's chirality is crucial for the synthesis of stereoselective products, which are important in the pharmaceutical industry for their bioactivity.
Synthesis Analysis
The total synthesis of related compounds, such as (R,R)-crinan, has been achieved starting from a similar compound, (S)-1-cyclohexenylethan-1-ol. A pivotal step in this synthesis involves a palladium-catalyzed cyclization that is both regiospecific and stereoselective, favoring the trans-ring junction with a high degree of selectivity. This process is influenced by the choice of solvent, the type of phosphine used, and the presence of water, which can affect the stereochemistry of the ring junction .
Molecular Structure Analysis
The molecular and crystal structures of a related chiral compound, 1R,4R-cis-2-(4-hydroxybenzylidene)-p-menthan-3-one, have been determined through X-ray diffraction analysis. This analysis revealed that the compound forms orthorhombic single crystals and that the cyclohexanone ring adopts a chair-type conformation. The structure also features nonplanar enone and benzylidene groupings, with bond angles and puckering parameters that are consistent with previously studied compounds. The crystal structure is characterized by short intermolecular hydrogen bonds, which play a role in the stability and packing of the molecules .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving (1R)-1-cyclohexylethan-1-ol, the synthesis of related compounds suggests that chiral cyclohexane derivatives can undergo various chemical transformations. These may include cyclization reactions catalyzed by transition metals like palladium, which can impart specific stereochemistry to the resulting products. The sensitivity of these reactions to different reaction conditions highlights the importance of fine-tuning the synthesis parameters to achieve the desired outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R)-1-cyclohexylethan-1-ol are not directly discussed in the provided papers. However, the structural analysis of a related compound provides insights into the physical properties such as crystal structure and conformation. The chair-type conformation of the cyclohexanone ring and the presence of intermolecular hydrogen bonds suggest that similar compounds may exhibit solid-state stability and specific packing patterns in the crystalline form. These properties are significant for understanding the material's behavior during synthesis and its potential applications .
Scientific Research Applications
Chemical Synthesis and Modification
(1R)-1-cyclohexylethan-1-ol and related compounds have been utilized in various chemical syntheses and modifications. For instance, polyol monoterpenes isolated from Chenopodium ambrosioides, which include compounds structurally related to (1R)-1-cyclohexylethan-1-ol, have demonstrated anti-inflammatory activity. This highlights the potential use of these compounds in developing anti-inflammatory agents (Hou et al., 2017). Additionally, the stereoselective oxidation and reduction of compounds similar to (1R)-1-cyclohexylethan-1-ol by immobilized Geotrichum candidum in organic solvents have been studied, indicating the versatility of these compounds in chemical reactions (Nakamura et al., 1999).
Biological Activity and Environmental Interactions
The study of the biological activity and environmental interactions of cyclohexane derivatives, including those related to (1R)-1-cyclohexylethan-1-ol, is an important area of research. Research on cyclohexane degradation by Rhodococcus sp. EC1, for example, sheds light on the environmental breakdown and potential bioremediation uses of cyclohexane and its derivatives (Lee & Cho, 2008). Similarly, the synthesis of cyclohexane derivatives with various substituents and their selectivity in addition reactions have been explored, which is crucial for understanding the environmental behavior and reactivity of such compounds (Kaya et al., 2014).
Application in Drug Development and Medicinal Chemistry
Compounds structurally similar to (1R)-1-cyclohexylethan-1-ol have been investigated for their potential medicinal applications. For example, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol has shown potent antiparkinsonian activity in animal models, indicating the potential therapeutic applications of these compounds in neurodegenerative diseases (Ardashov et al., 2011).
Industrial and Material Science Applications
In industrial and material science contexts, the synthesis and characterization of compounds related to (1R)-1-cyclohexylethan-1-ol are of interest. For instance, the study of the synthesis of cyclohexane derivatives including various elements at specific positions offers insights into their potential applications in material science and industrial processes (Kaya et al., 2014).
properties
IUPAC Name |
(1R)-1-cyclohexylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUNAQVHOHLMX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302413 | |
Record name | (αR)-α-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-cyclohexylethan-1-ol | |
CAS RN |
3113-99-3 | |
Record name | (αR)-α-Methylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3113-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexylethanol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003113993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αR)-α-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-cyclohexylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYCLOHEXYLETHANOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7WE95HOJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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